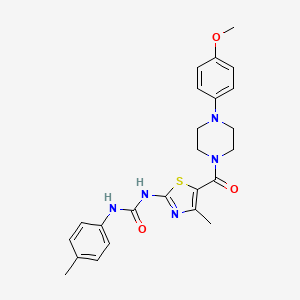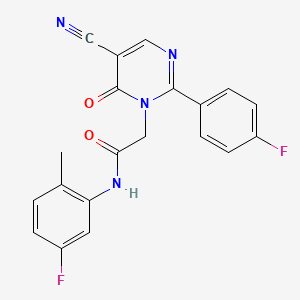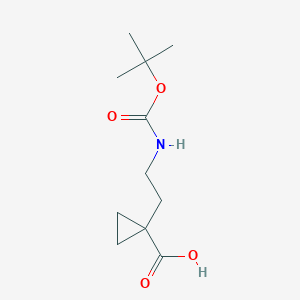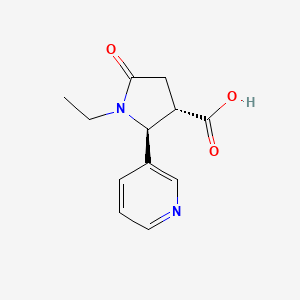![molecular formula C14H12Cl2N2 B2805019 3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride CAS No. 2241141-91-1](/img/structure/B2805019.png)
3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Amino-(4-chlorophenyl)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C14H11ClN2. It has a molecular weight of 279.17 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 3-[Amino-(4-chlorophenyl)methyl]benzonitrile hydrochloride is 1S/C14H11ClN2.ClH/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16;/h1-8,14H,17H2;1H . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Corrosion Inhibition
3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride has been explored for its corrosion inhibition properties. A study by Boughoues et al. (2020) investigated the corrosion inhibition performances of amine derivative compounds, including 3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride, on mild steel in HCl medium. The research utilized electrochemical measurements and surface analysis, revealing the formation of a protective film on mild steel surfaces. Additionally, molecular dynamics simulations affirmed the strong interaction between the inhibitors and the mild steel surface, showcasing the compound's potential in corrosion prevention (Boughoues et al., 2020).
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Kumar et al. (2022) focused on synthesizing derivatives of 5-chloro-2-hydroxy-benzonitrile, a key material related to 3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the potential of such compounds in combating microbial infections (Kumar et al., 2022).
Anticancer Activity
Research by Rayes et al. (2019) and Rayes et al. (2020) involved the synthesis of compounds based on the structure modification of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, closely related to 3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride. These studies discovered that some of the synthesized compounds showed promising antiproliferative activities against colon cancer cells. Molecular docking studies indicated these compounds potentially acted through specific signaling pathways, highlighting their relevance in cancer research (Rayes et al., 2019), (Rayes et al., 2020).
Antioxidant and Antitumor Activities
El-Moneim et al. (2011) synthesized various nitrogen heterocycles, including derivatives related to 3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride. These compounds were evaluated for their antioxidant and antitumor activities, demonstrating potential therapeutic applications in treating cancer and oxidative stress-related disorders (El-Moneim et al., 2011).
Other Applications
The compound and its derivatives have been explored in various other scientific contexts, such as in the synthesis of azo dyes derivatives (Abdullah & Tawfiq, 2016), as neuroprotective agents in ischemia-reperfusion damage (Kim et al., 2002), and in the development of novel synthesis methods for biologically potent compounds (Rao et al., 2014). These diverse applications underscore the compound's versatility in scientific research (Abdullah & Tawfiq, 2016), (Kim et al., 2002), (Rao et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-[amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2.ClH/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16;/h1-8,14H,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDDYYWHBVPDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(C2=CC=C(C=C2)Cl)N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804936.png)
![N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2804938.png)


![1-Azaspiro[3.6]decan-2-one](/img/structure/B2804944.png)
![2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2804948.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2804950.png)

![1-(Tert-butyl)-3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)urea](/img/structure/B2804955.png)
![2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-1,2-dihydrophthalazin-1-one](/img/structure/B2804956.png)
![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2804957.png)

![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-nitrophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2804959.png)